molecular formula C21H25N5O3 B14093508 8-(2-hydroxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14093508
M. Wt: 395.5 g/mol
InChI Key: OEKZHFOTDXDUFC-UHFFFAOYSA-N
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Description

8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, multiple methyl groups, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and phenols. Key steps in the synthesis may involve:

    Alkylation: Introduction of the 3-methylbutyl group to the purine core.

    Hydroxylation: Addition of the hydroxyphenyl group.

    Methylation: Introduction of methyl groups at specific positions on the purine ring.

Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in laboratory synthesis but with optimized conditions for scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: Reduction reactions can modify the imidazo[1,2-g]purine core.

    Substitution: Various substitution reactions can occur at the methyl and hydroxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced imidazo[1,2-g]purine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding and other interactions, while the purine core can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-2,3-dihydro-4H-chromen-4-one
  • 9-(3-Methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern and the presence of both hydroxyphenyl and imidazopurine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H25N5O3/c1-12(2)10-11-24-19(28)17-18(23(5)21(24)29)22-20-25(13(3)14(4)26(17)20)15-8-6-7-9-16(15)27/h6-9,12,27H,10-11H2,1-5H3

InChI Key

OEKZHFOTDXDUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CCC(C)C)C)C

Origin of Product

United States

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